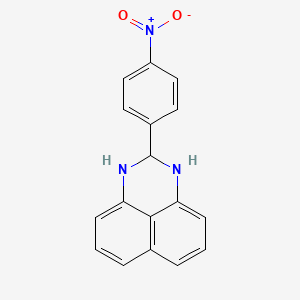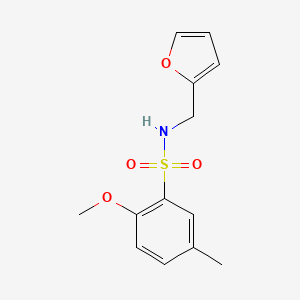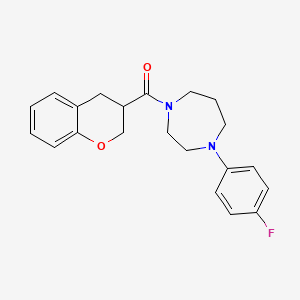![molecular formula C17H17ClN4O2 B5613452 1-(2-chlorophenyl)-4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5613452.png)
1-(2-chlorophenyl)-4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including the formation of core structures followed by various functionalization steps. A common approach includes the use of reductive amination, cyclization, and substitution reactions to introduce specific functional groups into the core structure, as observed in the synthesis of similar piperazine and pyrazole derivatives (S. Mallikarjuna et al., 2014; A. E. M. Mekky & S. Sanad, 2020). These methods highlight the complexity and precision required in synthesizing such compounds, where conditions like temperature, solvent choice, and reaction time are meticulously controlled to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like X-ray diffraction and density functional theory (DFT) calculations. The X-ray analysis provides detailed insights into the crystal structure, showing how molecules are arranged and interact with each other, often involving hydrogen bonding and π-π interactions (Z. Şahin et al., 2012; Wan-Sin Loh et al., 2010). DFT calculations further elucidate the electronic structure, including the distribution of electrons within the molecule and the energy levels of molecular orbitals, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, leveraging the active sites provided by the piperazine and pyrazole rings. These reactions include nucleophilic substitutions and additions, which are fundamental in further derivatizing the core molecule for specific applications (Ahmed E. M. Mekky & S. Sanad, 2020). The presence of multiple functional groups allows for a diverse range of chemical transformations, making these compounds versatile intermediates in organic synthesis.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecular structure. For example, the presence of halogen atoms and the piperazine ring affects the compound's polarity and, consequently, its solubility in various solvents. The crystal structure analysis reveals the molecular packing within the solid state, which impacts the compound's melting point and stability (Wan-Sin Loh et al., 2010).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's functional groups and overall structure. For instance, the pyrazole and piperazine components are known for their involvement in hydrogen bonding and electrostatic interactions, which can dictate the compound's behavior in biological systems or catalytic processes. Studies on related compounds emphasize the importance of these interactions in determining the compound's pharmacological activities and binding affinities (Ahmed E. M. Mekky & S. Sanad, 2020).
- Synthesis and structural analysis: S. Mallikarjuna et al., 2014, Ahmed E. M. Mekky & S. Sanad, 2020.
- Molecular structure characterization: Z. Şahin et al., 2012, Wan-Sin Loh et al., 2010.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-12-3-1-2-4-15(12)22-8-7-21(10-16(22)23)17(24)14-9-13(19-20-14)11-5-6-11/h1-4,9,11H,5-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGTEAXZJNJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-bromo-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5613372.png)

![4-chloro-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5613382.png)
![3-(1-methylbutyl)-8-(1H-pyrazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5613391.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5613392.png)
![ethyl 5-methyl-4-oxo-3-[(3-pyridinylmethylene)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5613394.png)


![N-(2,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5613426.png)

![methyl 2-{[({[4-amino-6-(2-methoxyphenyl)-1,3,5-triazin-2-yl]amino}carbonyl)amino]sulfonyl}benzoate](/img/structure/B5613433.png)

![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5613449.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-({2-[(2-phenylethyl)thio]pyridin-3-yl}carbonyl)pyrrolidin-3-ol](/img/structure/B5613457.png)